molecular formula C17H27BN2O2 B1409391 3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-69-7

3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1409391
CAS No.: 1310383-69-7
M. Wt: 302.2 g/mol
InChI Key: RVGADBDVMKJHTM-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-containing pyridine derivative characterized by a piperidine moiety linked via a methylene group to the pyridine core. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 5-position of the pyridine ring enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . This compound is structurally tailored for applications in medicinal chemistry and materials science, where its boronic ester group enables selective bond formation, and the piperidine substituent may improve pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)15-10-14(11-19-12-15)13-20-8-6-5-7-9-20/h10-12H,5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGADBDVMKJHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, often starting from commercially available precursors.

    Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the pyridine ring with a piperidinylmethyl halide under basic conditions.

    Attachment of the Dioxaborolane Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of catalysts and solvents to reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boron-containing compounds can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety in 3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its potential as an anticancer agent. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuropharmacology
The piperidine ring is known for its role in neuropharmacological agents. Compounds like this compound may exhibit activity as potential anxiolytics or antidepressants. The structure allows for interaction with neurotransmitter systems such as dopamine and serotonin .

Organic Synthesis

Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling. The dioxaborolane functionality allows for efficient borylation processes that can be utilized to form carbon-carbon bonds in complex organic molecules . This application is crucial for synthesizing pharmaceuticals and agrochemicals.

Building Block for Complex Molecules
The unique structural features of this compound make it a versatile building block in organic synthesis. It can be used to construct various heterocycles and other complex structures through functionalization reactions .

Materials Science

Polymer Chemistry
In materials science, compounds with boron functionalities are explored for their potential in creating advanced materials. The incorporation of this compound into polymer matrices can enhance properties like thermal stability and mechanical strength due to the presence of boron .

Sensors and Catalysts
Research is ongoing into the use of boron-containing compounds as catalysts or sensors. The unique electronic properties of the dioxaborolane group may facilitate catalytic processes or allow for selective detection of specific analytes in chemical sensing applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Neuropharmacological agentsPotential anxiolytic or antidepressant effects
Organic SynthesisCross-coupling reactions (Suzuki-Miyaura)Efficient formation of carbon-carbon bonds
Building block for complex organic moleculesVersatile functionalization opportunities
Materials SciencePolymer chemistryEnhanced thermal stability and mechanical strength
Catalysts and sensorsUnique electronic properties for selective detection

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with biological receptors, while the dioxaborolane moiety can participate in various chemical reactions, including cross-coupling reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine-based boronic esters, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Key Structural Features Applications/Notes
3-(Piperidin-1-ylmethyl)-5-(pinacol boronate)pyridine (Target Compound) Piperidinylmethyl, pinacol boronate 317.18* - Piperidine enhances solubility
- Boronic ester enables cross-coupling
Potential use in drug discovery (e.g., kinase inhibitors)
3-Fluoro-5-(pinacol boronate)pyridine () Fluoro, pinacol boronate 223.05 - Electron-withdrawing F increases reactivity
- Smaller steric hindrance
Suzuki coupling intermediates; fluorinated drug candidates
3-(Trifluoromethyl)-5-(pinacol boronate)pyridine () CF3, pinacol boronate 273.06 - Strong electron-withdrawing CF3 group
- High stability in harsh conditions
Agrochemicals, fluorinated pharmaceuticals
3-Methoxy-5-(pinacol boronate)pyridine () Methoxy, pinacol boronate 235.09* - Electron-donating OMe group
- Improved metabolic stability
Fluorescent probes (e.g., H2O2 detection)
5-(Pinacol boronate)-1H-pyrrolo[2,3-b]pyridine () Pyrrolo[2,3-b]pyridine core, pinacol boronate 242.10* - Bicyclic heteroaromatic core
- Enhanced π-conjugation
Anticancer agents (e.g., kinase inhibitors)
2-Ethyl-5-(pinacol boronate)-1-(triisopropylsilyl)pyrrolo[2,3-b]pyridine () Ethyl, TIPS, pinacol boronate 349.24 - Bulky TIPS group protects reactive site
- Ethyl improves lipophilicity
Specialty materials, protected intermediates

*Calculated molecular weights based on provided formulas.

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Withdrawing Groups :
    • Electron-withdrawing substituents (e.g., F, CF3) increase the electrophilicity of the boronic ester, accelerating Suzuki coupling rates .
    • Electron-donating groups (e.g., piperidinylmethyl, methoxy) reduce reactivity but enhance stability and solubility, making them suitable for stepwise syntheses .
  • Steric Effects :
    • Bulky groups (e.g., triisopropylsilyl in ) hinder coupling efficiency but protect reactive sites in multi-step syntheses .
    • The piperidinylmethyl group in the target compound balances moderate steric bulk with improved solubility .

Key Research Findings

Synthetic Flexibility : The pinacol boronate group enables diverse functionalization via Suzuki-Miyaura coupling, as demonstrated in the synthesis of kinase inhibitors (e.g., ) .

Biological Relevance : Piperidine-containing boronic esters (e.g., target compound) are prioritized in medicinal chemistry for their dual role in reactivity and bioavailability .

Material Science : Boronic esters with fluorinated or conjugated cores (e.g., ) are employed in OLEDs and sensors due to their tunable electronic properties .

Biological Activity

3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features and potential biological applications. This compound combines a pyridine ring with a piperidinylmethyl group and a dioxaborolane moiety, which may influence its reactivity and biological interactions.

Chemical Structure and Properties

The compound's molecular formula is C18H28BNO2C_{18}H_{28}BNO_2 with a molecular weight of approximately 301.24 g/mol. It possesses functional groups that can interact with various biological targets, making it of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC18H28BNO2C_{18}H_{28}BNO_2
Molecular Weight (g/mol)301.24
CAS Number1310383-69-7

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperidinylmethyl group may facilitate binding to various receptors, while the dioxaborolane moiety can participate in reactions such as cross-coupling. This dual functionality allows the compound to modulate enzyme activity and influence signaling pathways involved in various diseases.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds similar to this compound can inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell growth and proliferation .
  • Neuropharmacological Effects : The piperidine moiety is known for its neuroactive properties, potentially leading to applications in treating central nervous system disorders .
  • Antiviral Activity : There is emerging evidence that compounds with similar structures exhibit antiviral properties against various strains of viruses by inhibiting viral replication .

Case Studies

Several case studies have explored the biological implications of related compounds:

  • Kinase Inhibition : A study on small molecule kinase inhibitors highlighted the efficacy of compounds containing similar dioxaborolane structures in targeting BCR-ABL kinase associated with leukemia . This suggests that the compound may also possess selective inhibition capabilities against specific kinases.
  • Neuropharmacology : Research focusing on piperidine derivatives has shown promise in modulating neurotransmitter systems, indicating potential therapeutic effects in neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, related compounds have demonstrated low toxicity levels in preliminary animal studies. For instance, toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) for structurally similar compounds .

Q & A

Q. What are the common synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is typically introduced via palladium-catalyzed cross-coupling reactions. A widely used method is the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron (B₂pin₂) or a boronic ester precursor. For example:

  • Halogen exchange : Aryl halides (e.g., bromo- or iodopyridines) undergo borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with B₂pin₂ in the presence of a base (e.g., Na₂CO₃) and solvent systems like DME/water at elevated temperatures (80–100°C) .
  • Directed ortho-metalation : Pyridines with directing groups (e.g., methoxy or amino) can undergo lithiation followed by reaction with pinacolborane .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Borylation of 3-bromo-5-(piperidin-1-ylmethyl)pyridinePd(dppf)Cl₂, B₂pin₂, Na₂CO₃, DME/H₂O, 80°C56–78%

Q. How is the purity of this compound assessed in research settings?

Purity is typically evaluated using:

  • HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .
  • NMR Spectroscopy : Confirmation of structural integrity via characteristic peaks (e.g., boron-adjacent protons at δ 1.0–1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₈BN₂O₂) .

Advanced Research Questions

Q. What strategies optimize yields in palladium-catalyzed cross-coupling reactions involving this compound?

Key factors include:

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ improves efficiency for sterically hindered substrates .
  • Solvent Systems : Polar aprotic solvents (e.g., DME) with aqueous bases (e.g., Na₂CO₃) enhance solubility and stability of intermediates .
  • Temperature Control : Prolonged heating (e.g., 80°C for 12–24 h) ensures complete conversion .
  • Microwave Assistance : Reduces reaction time (e.g., 1–2 h at 120°C) while maintaining yields .

Data Contradiction Analysis :
Low yields (e.g., 20% in ) may arise from steric hindrance at the boronic ester site. Substituting Pd catalysts or using excess boronic acid (3 equiv.) can mitigate this .

Q. How do steric/electronic effects of pyridine substituents influence Suzuki-Miyaura coupling efficiency?

  • Steric Effects : Bulky groups (e.g., piperidin-1-ylmethyl at C3) slow coupling due to hindered Pd coordination. Using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) improves tolerance .
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) activate the pyridine ring for faster coupling. Methoxy groups (electron-donating) may require harsher conditions .

Q. Case Study :

SubstituentCoupling PartnerYieldReference
3-(Piperidin-1-ylmethyl)4-bromobenzonitrile62%
5-Methoxy3-cyanophenyl triflate42%

Q. What are common sources of contradictory characterization data for boronic ester derivatives?

  • Hydrolytic Instability : Boronic esters hydrolyze in protic solvents, leading to discrepancies in NMR or MS. Storage under inert atmosphere (N₂/Ar) is critical .
  • Regioselectivity Issues : Competing coupling sites (e.g., C2 vs. C5 on pyridine) may yield mixed products. Using ortho-directing groups or protecting amines/ethers resolves this .
  • Impurity Carryover : Residual Pd or pinacol can skew analytical data. Purification via column chromatography (pentane/Et₂O gradients) or chelating resins (e.g., SiliaBond® Thiol) is recommended .

Q. Methodological Recommendations :

  • Synthetic Design : Prioritize PdCl₂(dppf) for sterically demanding substrates.
  • Analytical Validation : Combine HPLC, ¹H/¹³C NMR, and HRMS for unambiguous characterization.
  • Troubleshooting : Monitor reaction progress via TLC (Rf = 0.2 in pentane/Et₂O 30:1) to adjust conditions dynamically .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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